2-(4-Fluorophenylsulfanyl)phenylamine

Overview

Description

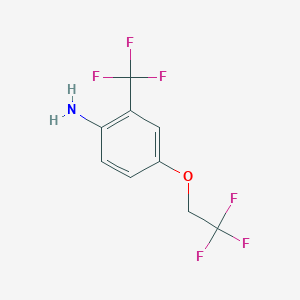

2-(4-Fluorophenylsulfanyl)phenylamine is a chemical compound with the molecular formula C12H10FNS and a molecular weight of 219.28 . It is also known by other synonyms such as 2-((4-Fluorophenyl)thio)aniline and Benzenamine, 2-[(4-fluorophenyl)thio]- .

Synthesis Analysis

The synthesis of phenylamine compounds, which this compound is a part of, typically involves a three-step process starting from benzene . The first step is nitration of benzene to form nitrobenzene. The second step involves the reduction of nitrobenzene to form phenylammonium ions. The final step is the deprotonation of the phenylammonium ions to yield phenylamine .Molecular Structure Analysis

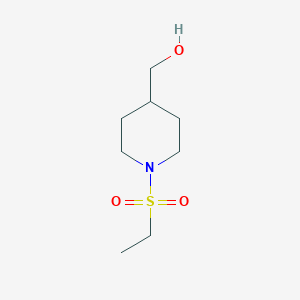

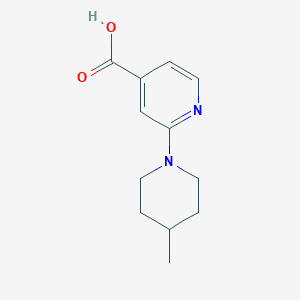

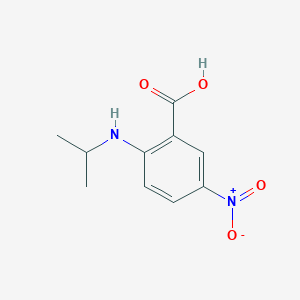

The molecular structure of this compound consists of a phenyl ring attached to an amine group via a sulfur atom . The fluorine atom is attached to the phenyl ring .Chemical Reactions Analysis

Phenylamine, a related compound, is known to react with acids like hydrochloric acid, acyl chlorides (acid chlorides), acid anhydrides, and halogenoalkanes (haloalkanes or alkyl halides) . It’s reasonable to assume that this compound would have similar reactivity.Scientific Research Applications

Chemical Synthesis and Structural Analysis

2-Benzylsulfanyl-3-(4-fluoro-phenyl)-6-methyl-3H-quinazolin-4-one, a derivative involving a related compound, was synthesized using the S-arylation method, known for its simplicity and high conversion rates. This derivative was studied for its antibacterial properties, and its crystal structure was analyzed through Hirshfeld surface and fingerprint plots, offering insights into molecular interactions (Geesi, 2020).

Material Science and Photophysics

- Novel bipolar phenanthroimidazole derivatives, including similar compounds, have been synthesized and shown significant potential in OLED applications due to their balanced carrier mobility and high performance in non-doped OLEDs (Liu et al., 2016).

- Integrated pyrazolo[1,5-a]pyrimidine–triphenylamine systems exhibit strong intramolecular charge transfer (ICT) fluorophores, indicating potential applications in material science (Tigreros et al., 2021).

- Triphenylamine-based compounds have been designed to demonstrate aggregation-induced emission enhancement (AIEE) and tunable emission properties, which are significant in the development of new materials for various applications (Zhang et al., 2018).

Bioimaging and Medical Applications

- Star-shaped glycosylated conjugated oligomers, related to the compound , have been synthesized for two-photon fluorescence imaging of live cells, showing potential in medical imaging and diagnostics (Wang et al., 2011).

- Electrochemical synthesis of 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine derivatives, which are structurally related, indicates potential applications in medicinal chemistry and drug development (Sharafi-kolkeshvandi et al., 2016).

Future Directions

The future directions for research on 2-(4-Fluorophenylsulfanyl)phenylamine could involve further exploration of its synthesis, reactivity, and potential applications. One relevant paper discusses the conformational landscape of a similar compound, 2-(4-fluorophenyl)-ethylamine, and the consequences of fluorine substitution at the para position . Another paper discusses the structural features of monohydrated 2-(4-fluorophenyl)ethylamine . These studies could provide valuable insights for future research on this compound.

properties

IUPAC Name |

2-(4-fluorophenyl)sulfanylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNS/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVQSNTZPQXXQRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)SC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(Propane-1-sulfonyl)piperidin-4-yl]methanol](/img/structure/B1385713.png)

![2-[(2-Furylmethyl)amino]isonicotinic acid](/img/structure/B1385724.png)